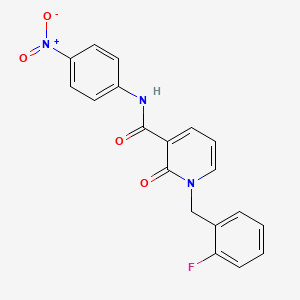

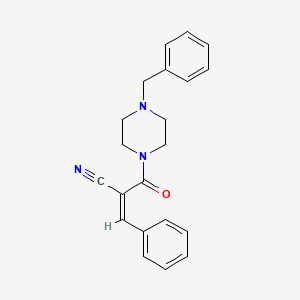

![molecular formula C21H19FN6OS B2460325 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 863458-88-2](/img/structure/B2460325.png)

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles are privileged structural motifs in drug discovery due to their diverse biological activities. The compound may serve as a scaffold for designing novel drugs. Researchers can explore its potential as an anticonvulsant, antimicrobial, or anticancer agent. By modifying the substituents on the triazole ring, medicinal chemists can fine-tune its pharmacological properties .

Click Chemistry

The click chemistry approach, popularized by the work of Sharpless and colleagues, involves efficient, modular reactions to construct complex molecules. 1,2,3-Triazoles play a crucial role in click reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). Researchers can use this compound as a building block in click chemistry to create diverse libraries of bioactive molecules .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions to create functional assemblies. 1,2,3-Triazoles can participate in host-guest interactions, self-assembly, and molecular recognition. Researchers can investigate the compound’s ability to form inclusion complexes or act as ligands for metal ions or receptors .

Bioconjugation

Bioconjugation involves attaching synthetic molecules to biomolecules (e.g., proteins, nucleic acids). 1,2,3-Triazoles are valuable linkers for bioconjugation due to their stability and compatibility with biological systems. The compound could be used to label proteins, peptides, or nucleic acids for imaging, drug delivery, or targeted therapy .

Fluorescent Imaging

Fluorescent probes based on 1,2,3-triazoles have been developed for cellular imaging. Researchers can explore whether this compound exhibits fluorescence properties and evaluate its potential as a diagnostic tool or for studying cellular processes .

Materials Science

1,2,3-Triazoles have been incorporated into polymers and materials for various applications. Researchers can investigate whether this compound enhances material properties, such as mechanical strength, thermal stability, or conductivity. It may find use in designing functional materials for sensors, coatings, or drug delivery systems .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been reported to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

Docking studies of similar compounds have indicated that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity .

Result of Action

Similar compounds have shown good antitumor activities against various human cancer cell lines .

properties

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6OS/c22-17-9-5-4-8-16(17)12-28-20-19(26-27-28)21(25-14-24-20)30-13-18(29)23-11-10-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBKJXUCCDPZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

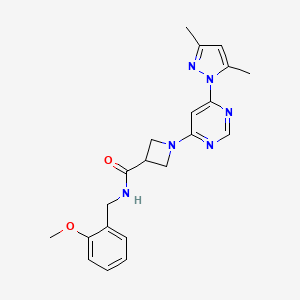

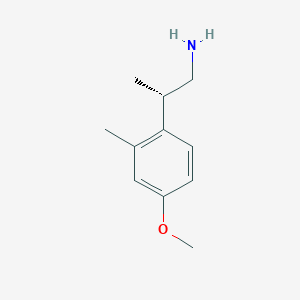

![2-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2460243.png)

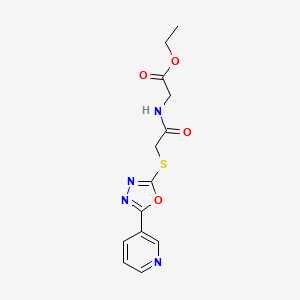

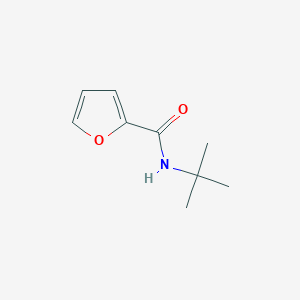

![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2460245.png)

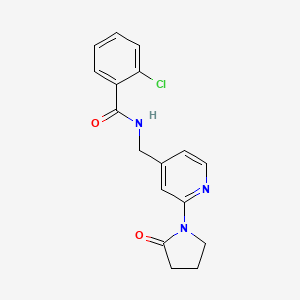

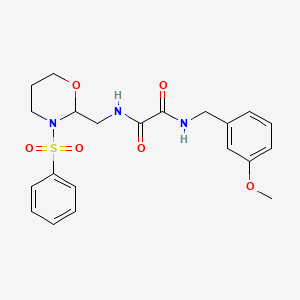

![1-[2-(Decyloxy)ethoxy]decane](/img/structure/B2460248.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate](/img/structure/B2460252.png)

![3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2460258.png)

![(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460263.png)